N-methylacetamide

Overview

Description

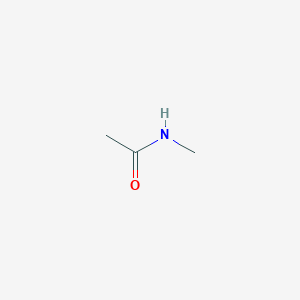

N-Methylacetamide (NMA, C₃H₇NO) is a secondary amide with a structure analogous to the peptide bond in proteins, making it a critical model compound for studying polypeptide and protein conformations . It exists as a colorless liquid with a molecular weight of 73.09 g/mol and exhibits unique spectroscopic and physicochemical properties due to its six fine components, including protonated, hydrated, and hydroxy structures . NMA is widely utilized in organic chemistry, analytical chemistry, and chemical biology, particularly for interpreting infrared (IR) spectra of amides and investigating solute-solvent interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylacetamide can be synthesized through several methods:

Reaction with Acetic Acid: One common method involves the reaction of methylamine with hot acetic acid.

Reaction with Acetic Anhydride: Another method includes reacting methylamine with acetic anhydride.

Reduction/Hydrogenation: this compound can also be prepared by the reduction or hydrogenation of N-(hydroxymethyl)acetamide.

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of acetic acid and methylamine. The process involves aminating, evaporating water, evaporating acid, and fractionating . The reaction temperature is maintained at 70-80°C, and the reaction time is approximately 2 hours .

Chemical Reactions Analysis

Hydrolysis in High-Temperature Water

NMA undergoes hydrolysis to produce acetic acid and methylamine , with the reaction being reversible .

Kinetics and Mechanism

-

Rate Law : First-order in both NMA and water at subcritical and supercritical conditions .

-

pH Dependence :

| Condition | Dominant Mechanism | Key Products |

|---|---|---|

| Acidic (pH <4) | Acid-catalyzed hydrolysis | Acetic acid, Methylamine |

| Neutral | Sₙ2 with water | Acetic acid, Methylamine |

| Basic (pH >9) | Base-catalyzed hydrolysis | Acetic acid, Methylamine |

Activation Energy : ΔG‡ ≈ 87 kJ/mol for near-neutral conditions .

Chlorination with Hypochlorous Acid (HOCl)

NMA reacts with HOCl to form N-chlorinated derivatives, critical in biochemistry and environmental chemistry .

Mechanistic Pathways

Three pathways were computationally evaluated:

-

Direct N-chlorination : Disfavored (ΔG‡ > 100 kJ/mol).

-

O-chlorination followed by rearrangement : Higher energy barrier.

-

Iminol intermediate formation :

Experimental Validation : Rate constant k = 0.0036 M⁻¹s⁻¹ at 298 K .

Industrial Production

-

Acetic Acid + Methylamine :

-

Acetic Anhydride + Methylamine :

Reactivity in Dediazoniation Reactions

NMA traps aryl cations generated from arenediazonium ions (e.g., 2,4,6-trimethylbenzenediazonium) :

-

Products : Aryl imidates (from O-trapping) and amides (from N-trapping).

-

Selectivity :

Alkaline Hydrolysis

In basic aqueous solutions, NMA hydrolysis proceeds via:

-

Tetrahedral Intermediate Formation :

-

Rate-Determining Step : Breakdown of the intermediate (ΔH‡ ≈ 65–70 kJ/mol) .

Environmental and Biological Relevance

Scientific Research Applications

Structural and Spectroscopic Studies

NMA is often used as a model compound for studying peptide bonds due to its simple structure that mimics the backbone of proteins.

- Molecular Dynamics Simulations : Research indicates that NMA can aid in understanding the structural properties of peptide fragments. For instance, studies using ab initio density functional theory (DFT) have shown that NMA exhibits unique hydrogen bonding characteristics that stabilize its liquid state, which is crucial for modeling protein secondary structures .

- Spectroscopic Analysis : Near-infrared (NIR) spectroscopy has been employed to study the self-association of NMA in various solvents. The results reveal that the association number of NMA varies significantly with solvent type and concentration, providing insights into molecular interactions relevant to protein folding mechanisms .

Solvation Properties

NMA serves as an important solvent in biochemical applications due to its polar nature and ability to form hydrogen bonds.

- Hydrophobic Collapse Studies : In mixtures with water, NMA demonstrates hydrophobic collapse phenomena similar to those observed in protein folding. This behavior provides a simplified model for understanding complex biological processes . The clustering dynamics of NMA and water molecules have been extensively analyzed using two-dimensional infrared (2D IR) spectroscopy, revealing significant insights into molecular organization and dynamics .

Chemical Shift Predictions

NMA is utilized in predicting chemical shifts in proteins, which is essential for nuclear magnetic resonance (NMR) studies.

- Density Functional Database : Automated predictions of chemical shifts for nitrogen and carbon nuclei in proteins have been developed using NMA complexes as reference systems. This application enhances the accuracy of structural elucidation in protein studies .

Biochemical Applications

NMA's role extends into biochemistry, particularly concerning solvation effects on proteins and other biomolecules.

- Antifreeze Proteins : Studies have shown that NMA can influence the solvation properties of antifreeze proteins, affecting their ability to inhibit ice crystal growth. This research highlights the potential of NMA in understanding cryoprotection mechanisms at a molecular level .

Toxicological Assessments

Understanding the safety profile of NMA is crucial for its application in industrial chemistry.

- Health Assessments : According to human health tier II assessments, NMA is considered non-carcinogenic and non-sensitizing based on QSAR modeling results. This assessment supports its safe use in various applications, including pharmaceuticals and industrial processes .

Data Tables

| Solvent | Association Number |

|---|---|

| Chloroform | Higher than CCl₄ |

| Dichloromethane | Moderate |

| Acetonitrile | Lower than CCl₄ |

Case Studies

- Hydrophobic Collapse Dynamics : A study employing 2D IR spectroscopy demonstrated that NMA-water mixtures exhibit enhanced clustering behaviors compared to bulk water, providing insights into protein folding mechanisms.

- Spectroscopic Characterization : Research utilizing near-infrared spectroscopy revealed that the mean association number of NMA varies significantly with temperature and concentration, indicating its potential as a model system for studying molecular interactions.

- Chemical Shift Prediction : Automated predictions based on density functional theory have improved the accuracy of chemical shift calculations for proteins, showcasing the utility of NMA in structural biology.

Mechanism of Action

At the molecular level, N-Methylacetamide interacts with other compounds by forming hydrogen bonds. This interaction influences the reaction kinetics and thermodynamics. The mechanism of action involves its ability to stabilize reaction intermediates and transition states, thereby promoting the progression of chemical reactions .

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1 summarizes key properties of NMA compared to related amides:

| Property | N-Methylacetamide (NMA) | Dimethylacetamide (DMA) | Acetamide | Hexamethylenebisacetamide |

|---|---|---|---|---|

| Molecular Formula | C₃H₇NO | C₄H₉NO | C₂H₅NO | C₁₀H₂₀N₂O₂ |

| Molecular Weight (g/mol) | 73.09 | 87.12 | 59.07 | 200.28 |

| Boiling Point (°C) | 206–208 | 165–166 | 221 | 285–290 (decomposes) |

| Solubility in Water | Miscible | Miscible | High | Low |

| Key Applications | IR spectroscopy, cryoprotectant | Solvent, polymer production | Solvent | Bioactive inducer (differentiation) |

| Chirality | Achiral | Achiral | Achiral | Chiral (dimeric structure) |

Key Observations :

- NMA and DMA are both polar, water-miscible amides, but DMA has a lower boiling point due to reduced hydrogen-bonding capacity from its two methyl groups .

- Hexamethylenebisacetamide, a dimeric amide, demonstrates enhanced bioactivity (e.g., inducing erythroid differentiation) compared to monomeric NMA, highlighting the impact of structural complexity .

Spectroscopic Features

Infrared (IR) Spectroscopy

NMA’s amide I (1640–1680 cm⁻¹), II (1520–1560 cm⁻¹), and III (1200–1300 cm⁻¹) bands are influenced by its six fine components, complicating spectral interpretation compared to simpler amides like acetamide . For example:

- Protonated NMA shows a redshift in amide I due to strengthened hydrogen bonding, while hydrated forms exhibit split peaks from water interactions .

- In contrast, trialanine (a tripeptide) displays broader amide I bands due to conformational heterogeneity (polyproline II vs. α-helix), a feature absent in NMA .

Raman Optical Activity (ROA)

Unlike chiral peptides (e.g., L-alanine derivatives), NMA’s achirality limits its utility in ROA studies, necessitating alternative models for optical activity analysis .

Cryoprotection

NMA and DMA are both permeable cryoprotectants, but DMA is more commonly used. Studies show 4% NMA achieves comparable post-thaw semen viability to 6% DMA, suggesting higher efficiency at lower concentrations .

Pharmaceutical Intermediates

NMA serves as a backbone in antimalarial (e.g., BQR695) and antimuscarinic agents (e.g., compound 9 in ), where its methyl group enhances metabolic stability compared to unsubstituted acetamides .

Solvent Interactions and Reactivity

NMA’s carbonyl oxygen forms weak interactions with Na⁺ but strong bonds with Ca²⁺, causing distinct IR shifts (amide I: +10 cm⁻¹ for Ca²⁺ vs. negligible for Na⁺) . In contrast, aromatic hydrocarbons like toluene interact weakly with NMA, yielding negative excess molar volumes (−0.5 to −1.2 cm³/mol) due to dispersion forces .

Computational Modeling

NMA is a benchmark for force field parameterization (e.g., OPLS-AA) due to its well-characterized hydrogen-bonding dynamics .

Biological Activity

N-methylacetamide (NMA) is a small organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of NMA, including its antimicrobial properties, interactions with proteins, and potential applications in drug design.

Chemical Structure and Properties

This compound is an amide with the chemical formula . Its structure features a methyl group attached to the nitrogen atom of the acetamide functional group, which influences its solubility and reactivity.

Antimicrobial Activity

NMA has been studied for its antibacterial properties. A study examining various bioactive compounds revealed that this compound exhibited promising antibacterial activity against several bacterial strains, including:

- Agrobacterium tumefaciens

- Escherichia coli

- Pectobacterium carotovorum

- Sarcina lutea

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values were as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Agrobacterium tumefaciens | 8 |

| Escherichia coli | 128 |

| Pectobacterium carotovorum | 64 |

| Sarcina lutea | 500 |

| Staphylococcus aureus | 500 |

These results indicate that NMA possesses significant antibacterial properties, particularly against A. tumefaciens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Protein Interactions and Computational Studies

NMA serves as a model compound in studies related to protein-ligand interactions due to its structural similarity to peptide bonds. Recent research has utilized machine learning techniques to predict the electronic absorption spectra of NMA, enhancing our understanding of its interactions at the molecular level. The findings suggest that NMA can effectively mimic the backbone of proteins, providing insights into peptide bond dynamics and stability .

Hydrophobic Collapse in Mixtures

Studies have shown that NMA-water mixtures exhibit hydrophobic collapse phenomena, where water molecules cluster around NMA, leading to unique solvation dynamics. This behavior is crucial for understanding how small molecules like NMA interact with larger biomolecules and can influence protein folding and stability .

Structure-Activity Relationships

Research on various derivatives of NMA has highlighted the importance of structural modifications on biological activity. For instance, substituents at different positions on the acetamide can significantly alter the inhibitory potency against specific targets. A systematic investigation into these structure-activity relationships has led to the identification of more potent analogs with enhanced biological activity against HIV reverse transcriptase (RT) and other targets .

Case Studies

- Antiviral Activity : In a study focused on non-nucleoside reverse transcriptase inhibitors (NNRTIs), analogs derived from NMA demonstrated varying degrees of inhibitory activity against HIV-1 RT. The presence of specific substituents at the C4 position was found to enhance inhibitory potency significantly .

- Neural Network Applications : A case study involving deep learning techniques applied to NMA demonstrated its utility in predicting protein-ligand binding affinities and optimizing drug design processes. This approach allows for rapid screening of potential drug candidates based on their predicted interactions with target proteins .

Q & A

Basic Research Questions

Q. What is the molecular structure of N-methylacetamide (NMA), and why is it a preferred model for studying peptide bonds?

NMA (C₃H₷NO) consists of an acetamide group with a methyl substituent on the nitrogen atom . Its planar amide group closely mimics the peptide bond in proteins, making it a standard model for studying backbone interactions. Researchers use NMA to simulate hydrogen bonding, solvation effects, and conformational dynamics in proteins . For example, CHARMM force fields parameterize peptide bonds using NMA’s geometry and vibrational spectra .

Q. Which spectroscopic techniques are most effective for analyzing NMA’s dissociation and thermodynamic properties?

- FT-NIR Spectroscopy : Used to study dissociation equilibria and thermodynamic parameters (e.g., ΔH, ΔS) in carbon tetrachloride solutions by monitoring N-H and C=O stretching vibrations .

- XPS/NEXAFS : Provides electronic structure and fragmentation patterns. Static exchange (STEX) calculations validate spectral features at C, N, and O K-edges .

- IR Spectroscopy : Distinguishes cis and trans isomers via differences in the 1000–2000 cm⁻¹ range, validated by ab initio molecular dynamics simulations .

Q. How can researchers ensure purity and characterize NMA in experimental workflows?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects impurities in urine or synthetic samples (detection limit: ~0.1 ppm) .

- Purification Protocols : Solvent recrystallization or vacuum distillation removes residual acetic acid or methylamine .

- Quality Control : Within-day precision (RSD <5%) and interlaboratory comparisons ensure reproducibility .

Q. What safety protocols are critical when handling NMA in laboratories?

- Toxicity Data : Rat oral LD₅₀ = 5000 mg/kg; classified as a Group 2B carcinogen (IARC) .

- PPE Requirements : Gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

- Waste Disposal : Avoid sewer discharge; use chemical neutralization protocols .

Advanced Research Questions

Q. How are molecular dynamics (MD) simulations parameterized for NMA-ion interactions?

- Polarized Force Fields : Drude oscillator models incorporate ion-amide binding energies (e.g., Na⁺–NMA: −80 kJ/mol) and optimize using ab initio quantum mechanics .

- DFT/MD Setup : BLYP functional with plane-wave cutoffs (70–80 Ry) and periodic boundary conditions simulate ion solvation in liquid NMA .

- Validation : Radial distribution functions (RDFs) and coordination numbers match experimental solubility data (e.g., KCl solubility: 0.15 M at 25°C) .

Q. What reaction pathways dominate NMA chlorination, and how are they validated computationally?

- Iminol Pathway : HOCl reacts with the iminol tautomer (ΔG‡ = 87.3 kJ/mol at G3B3), consistent with experimental rate constants (k = 0.0036 M⁻¹s⁻¹) .

- Computational Methods : Double-hybrid (B2-PLYP) and global hybrid (M06-2X) methods compare energy barriers across amides (e.g., carbamazepine, phenytoin) .

Q. How do polarized force fields improve ion solvation studies in liquid NMA?

- Thermodynamic Data : Solvation free energies (ΔGₛₒₗᵥ) for Na⁺ (−295 kJ/mol) and K⁺ (−250 kJ/mol) derived from experimental solubility and MD simulations .

- Cluster Analysis : Small NMA clusters (≤10 molecules) reveal preferential carbonyl coordination over methyl groups .

Q. How can discrepancies in ion transport properties (e.g., transference numbers) be resolved?

- Experimental Calibration : Longsworth function plots (e.g., K⁺ transference number: 0.4292 in NMA at 40°C) require low-concentration extrapolation to minimize errors .

- Method Comparison : Discrepancies (e.g., ±1% vs. Dawson’s data) arise from differences in electrode calibration and ionic strength adjustments .

Q. What advanced IR techniques differentiate cis and trans NMA isomers in solution?

- Ab Initio MD Simulations : Assign spectral bands (e.g., amide I at 1650 cm⁻¹ for trans) and quantify hydrogen-bond lifetimes (∼2 ps) .

- Dipolar Correlations : Born charge velocities and Wannier function analysis resolve isomer-specific solvent interactions .

Q. How do organic molecules influence peptide bond hydrolysis mechanisms in NMA?

Properties

IUPAC Name |

N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLUUHNLEMFGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51206-97-4 (hydrochloride salt) | |

| Record name | N-Methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0047167 | |

| Record name | N-Methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 28 deg C; [HSDB] White crystalline solid; mp = 26-28 deg C; [Alfa Aesar MSDS] | |

| Record name | N-Methylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

205 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

108 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN CHLOROFORM, Soluble in alcohol, ether, acetone, benzene, In water, 1X10+6 mg/l @ 20 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9371 @ 25 °C/4 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.44 [mmHg], 0.44 mm Hg at 23 °C. | |

| Record name | N-Methylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES | |

CAS No. |

79-16-3 | |

| Record name | N-Methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0T777481M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

28 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.